molecular formula C6H7BrClFN2 B3021678 (4-Bromo-3-fluorophenyl)hydrazine hydrochloride CAS No. 1420685-39-7

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Cat. No.: B3021678
CAS No.: 1420685-39-7
M. Wt: 241.49
InChI Key: XIFXALMOWDDZMO-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C₆H₇BrClFN₂. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride

Uniqueness

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The dual substitution pattern can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its mono-substituted counterparts.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFXALMOWDDZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696747
Record name (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865705-44-8
Record name (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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